molecular formula C16H25BrN2O2 B8247153 tert-Butyl (2-((2-bromobenzyl)(methyl)amino)ethyl)(methyl)carbamate

tert-Butyl (2-((2-bromobenzyl)(methyl)amino)ethyl)(methyl)carbamate

Cat. No.: B8247153
M. Wt: 357.29 g/mol
InChI Key: QJOSCFMQLXUTFJ-UHFFFAOYSA-N
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Description

tert-Butyl (2-((2-bromobenzyl)(methyl)amino)ethyl)(methyl)carbamate is an organic compound with a complex structure that includes a tert-butyl carbamate group, a bromobenzyl group, and a methylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((2-bromobenzyl)(methyl)amino)ethyl)(methyl)carbamate typically involves multiple steps, including the protection of amine groups, bromination, and carbamate formation. One common synthetic route starts with the bromination of benzylamine, followed by the protection of the amine group using tert-butyl carbamate. The final step involves the alkylation of the protected amine with methyl iodide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((2-bromobenzyl)(methyl)amino)ethyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azide or nitrile derivatives, while hydrolysis yields the corresponding amine .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-((2-bromobenzyl)(methyl)amino)ethyl)(methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .

Biology

In biological research, this compound is used to study the effects of brominated compounds on biological systems. It serves as a model compound to investigate the interactions between brominated organic molecules and biological targets .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving brominated compounds .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl (2-((2-bromobenzyl)(methyl)amino)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromobenzyl group allows for selective binding to certain enzymes or receptors, while the carbamate group can undergo hydrolysis to release active amines. These interactions can modulate biological pathways, leading to various effects depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromobenzyl group in tert-Butyl (2-((2-bromobenzyl)(methyl)amino)ethyl)(methyl)carbamate distinguishes it from similar compounds. This group imparts unique reactivity and binding properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[2-[(2-bromophenyl)methyl-methylamino]ethyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2O2/c1-16(2,3)21-15(20)19(5)11-10-18(4)12-13-8-6-7-9-14(13)17/h6-9H,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOSCFMQLXUTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)CC1=CC=CC=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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